molecular formula C17H13N3O7S3 B2616050 N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide CAS No. 880342-62-1

N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide

Cat. No.: B2616050
CAS No.: 880342-62-1
M. Wt: 467.49
InChI Key: QNKDCMXGHQKJJW-UHFFFAOYSA-N
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Description

N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide is a complex organic compound characterized by the presence of sulfonyl and thiazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Acetamide Formation: The final step involves the acylation of the sulfonylated thiazole with acetic anhydride or acetyl chloride to form the acetamide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives, which can further participate in various coupling reactions.

    Reduction: The compound can be reduced using agents like hydrogen gas in the presence of a palladium catalyst to form corresponding amines.

    Substitution: The sulfonyl groups can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution Reagents: Nucleophiles such as amines, alcohols, and thiols.

Major Products

Scientific Research Applications

Chemistry

In organic synthesis, N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide serves as a building block for the synthesis of more complex molecules

Biology and Medicine

In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. Its sulfonyl and thiazole groups are known to interact with biological targets, making it a candidate for the development of anti-inflammatory, antimicrobial, and anticancer agents.

Industry

In the material science industry, derivatives of this compound are explored for their potential use in the development of new materials with specific electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism of action of N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide involves its interaction with specific molecular targets. The sulfonyl groups can form strong hydrogen bonds with biological macromolecules, while the thiazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-(4-nitrophenyl)thiazol-2-yl)acetamide
  • N-(5-(phenylsulfonyl)thiazol-2-yl)acetamide
  • N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)acetamide

Uniqueness

N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide is unique due to the presence of both nitrophenyl and phenylsulfonyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality is not commonly found in similar compounds, making it a valuable molecule for diverse applications.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical structure allows for a wide range of chemical reactions and applications, making it a subject of ongoing research and industrial interest.

Properties

IUPAC Name

2-(benzenesulfonyl)-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O7S3/c21-15(11-29(24,25)13-4-2-1-3-5-13)19-17-18-10-16(28-17)30(26,27)14-8-6-12(7-9-14)20(22)23/h1-10H,11H2,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNKDCMXGHQKJJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O7S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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